molecular formula C19H20ClN3O3S2 B2753431 4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851808-32-7

4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2753431
CAS No.: 851808-32-7
M. Wt: 437.96
InChI Key: SHOZTKFQQDCQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic organic compound featuring a hybrid structure combining a dihydroimidazole core, a 3-chlorobenzylthio substituent, and a dimethylbenzenesulfonamide moiety. The dihydroimidazole ring is linked via a thioether bridge to the 3-chlorobenzyl group, while the imidazole nitrogen is acylated by a carbonyl group connected to the sulfonamide-bearing benzene ring.

Properties

IUPAC Name

4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-22(2)28(25,26)17-8-6-15(7-9-17)18(24)23-11-10-21-19(23)27-13-14-4-3-5-16(20)12-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOZTKFQQDCQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H20ClN3O3S2
  • Molecular Weight : 438.0 g/mol
  • CAS Number : 851808-32-7

Biological Activity Overview

The biological activity of this compound is primarily attributed to its imidazole moiety, which is known for a wide range of therapeutic effects. Compounds containing imidazole have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives are recognized for their antibacterial and antifungal properties. The compound's structure suggests potential efficacy against various pathogens.
  • Antitumor Activity : Some imidazole derivatives have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activity, which may contribute to the overall therapeutic profile of this compound.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : The imidazole ring may interact with specific receptors or ion channels, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related imidazole compounds, providing insights that may be applicable to this compound:

Antimicrobial Studies

In a study evaluating various imidazole derivatives against Staphylococcus aureus and Escherichia coli, compounds demonstrated significant antibacterial activity, with zones of inhibition ranging from 15 mm to 32 mm depending on the structure and substituents . This suggests that similar derivatives could possess comparable efficacy.

Antitumor Activity

Research has indicated that imidazole-containing compounds can induce apoptosis in cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer cells through modulation of the PI3K/Akt signaling pathway . This mechanism could be relevant for the compound .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for various related compounds:

Compound NameAntibacterial Activity (Zone of Inhibition in mm)Antitumor ActivityAnti-inflammatory Activity
Compound A28 (E. coli), 32 (S. aureus)ModerateYes
Compound B22 (B. subtilis), 19 (P. aeruginosa)HighYes
4-(2-((3-chlorobenzyl)thio)-4,5-dihydroimidazole)TBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzyl substituent, core heterocycle, or sulfonamide group. Below is a comparative analysis with key examples:

Structural Isomers: Chlorobenzylthio-dihydroimidazole Derivatives

The closest analog is 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM, ), which differs only in the position of the chlorine atom on the benzyl group (2-chloro vs. 3-chloro). Key distinctions include:

Property Target Compound (3-Cl) QFM (2-Cl)
Molecular Formula C₁₉H₁₉ClN₃O₃S₂ C₁₀H₁₁ClN₂S
Substituent Position 3-chlorobenzyl 2-chlorobenzyl
Core Structure Dihydroimidazole + sulfonamide Dihydroimidazole
Biological Implications Potential enzyme inhibition Unreported

Sulfonamide-Containing Triazoles ()

Compounds 7–9 from are 1,2,4-triazole derivatives with sulfonylphenyl and difluorophenyl groups. While structurally distinct, they share sulfonamide-like features:

Property Target Compound Triazoles [7–9]
Heterocycle Dihydroimidazole 1,2,4-Triazole
Key Functional Groups Sulfonamide, thioether Sulfonyl, thione
Spectral Data (IR) C=O stretch (~1660–1680 cm⁻¹) C=S stretch (~1247–1255 cm⁻¹)
Tautomerism Not observed Thione-thiol equilibrium

The absence of tautomerism in the target compound contrasts with the triazoles, which exist predominantly in the thione form due to spectral evidence (lack of S–H stretches) .

Chlorobenzyl-Substituted Pharmaceuticals ()

The patent in discloses quinoline derivatives with 3-chlorobenzyloxy groups, such as N-(4-(4-(3-Chlorobenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid. Although the core structure differs, the 3-chlorobenzyl motif highlights its pharmacological relevance:

Property Target Compound Patent Compound
Core Structure Benzenesulfonamide-imidazole Quinoline-piperidine
Chlorobenzyl Position 3-chloro 3-chloro
Biological Target Unreported Likely kinase inhibition

This comparison underscores the versatility of 3-chlorobenzyl groups in drug design, though the target compound’s sulfonamide-imidazole hybrid may target distinct pathways.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide couplings, and thioether formations. For example:

  • Thioether formation : Reacting 3-chlorobenzyl mercaptan with a functionalized imidazole precursor in solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres .
  • Carbonyl and sulfonamide coupling : Using coupling agents (e.g., EDC/HOBt) to link the imidazole-thioether intermediate to the benzenesulfonamide moiety. Reaction temperature (0–25°C) and solvent polarity significantly influence yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity. Monitor via HPLC and NMR .

Q. How can researchers confirm the compound’s structural integrity and purity?

A combination of analytical techniques is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to verify the imidazole ring, thioether linkage, and sulfonamide groups. For example, the 3-chlorobenzyl proton signals appear as a singlet at δ 4.5–5.0 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, e.g., [M+H]⁺ peaks matching theoretical values .
  • Elemental analysis : Validate empirical formula, particularly for chlorine and sulfur content .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved biological activity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial enzymes). Focus on optimizing interactions between the 3-chlorobenzyl group and hydrophobic enzyme pockets .
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with biological activity. For instance, chlorophenyl analogs show enhanced antifungal activity due to increased lipophilicity .
  • DFT calculations : Analyze charge distribution on the imidazole ring to predict reactivity in nucleophilic environments .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests) and control compounds (e.g., fluconazole) to minimize variability .
  • Metabolic stability testing : Assess if discrepancies arise from differential cytochrome P450 metabolism using liver microsome assays .
  • Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to determine if resistance mechanisms affect activity .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Fluorescence quenching assays : Track binding to bacterial DNA gyrase or fungal CYP51 using fluorescent probes. A 20–40% quenching indicates strong target engagement .
  • Proteomic profiling : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated microbial cells .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., Staphylococcus aureus dihydrofolate reductase) to resolve binding modes at 2.0–2.5 Å resolution .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields in thioether formation : Replace DCM with acetonitrile to reduce side reactions. Catalyst screening (e.g., triethylamine vs. DBU) improves regioselectivity .
  • Impurities in final steps : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation .

Q. How can stability issues in biological assays be mitigated?

  • pH-dependent degradation : Buffer formulations (pH 6.5–7.4) minimize hydrolysis of the sulfonamide group .
  • Light sensitivity : Store stock solutions in amber vials at −80°C and avoid prolonged exposure to UV light during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.